6-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Descripción
This compound features a complex tricyclic scaffold (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one) fused with a sulfonated piperazine moiety bearing a 3,4-dimethylbenzoyl substituent. The tricyclic core consists of a bridged ring system with a ketone group at position 11, while the piperazine ring is functionalized with a sulfonyl linker and a dimethylated aromatic acyl group. The sulfonyl group may enhance solubility and hydrogen-bonding capacity, while the dimethylbenzoyl moiety could influence lipophilicity and steric interactions .
Propiedades
IUPAC Name |
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-16-3-4-20(13-17(16)2)24(29)25-9-11-26(12-10-25)32(30,31)21-14-18-5-6-22(28)27-8-7-19(15-21)23(18)27/h3-4,13-15H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIOSTLZQUJVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 6-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (hereafter referred to as "Compound A") exhibits significant biological activity that has been the subject of various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by its unique tricyclic structure combined with a sulfonyl group and a piperazine moiety. Its molecular formula is C_{19}H_{24}N_{2}O_{3}S, and it possesses a molecular weight of approximately 364.47 g/mol. The presence of the 3,4-dimethylbenzoyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that Compound A functions primarily as a CRTH2 antagonist . CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) plays a crucial role in mediating inflammatory responses, particularly in allergic conditions such as asthma and rhinitis. By inhibiting this receptor, Compound A may reduce Th2-mediated inflammation.
| Mechanism | Description |
|---|---|
| CRTH2 Antagonism | Inhibits Th2 cell activation and subsequent inflammatory mediator release |
| Neurotransmitter Modulation | Potential effects on neurotransmitter systems due to piperazine structure |
Case Studies
- Study on Inflammatory Models : In vivo studies using mouse models demonstrated that administration of Compound A significantly reduced eosinophil infiltration in lung tissues compared to controls, indicating its potential utility in treating allergic asthma.
- Neuropharmacological Assessment : Preliminary assessments suggest that compounds structurally similar to Compound A exhibit neuroprotective effects in models of neurodegeneration, possibly through modulation of neurotransmitter systems.
Pharmacokinetics
The pharmacokinetic profile of Compound A remains to be fully elucidated; however, initial studies suggest it may exhibit moderate bioavailability with a half-life conducive to therapeutic dosing regimens. Further research is required to understand its metabolism and excretion pathways.
Safety and Toxicology
Toxicological evaluations are essential for determining the safety profile of Compound A. Early findings indicate low acute toxicity in animal models; however, chronic exposure studies are necessary to assess long-term effects.
Comparación Con Compuestos Similares
Table 1: Structural and Hypothetical Physicochemical Comparisons
*Hypothetical values based on structural features.
Conformational Analysis
The tricyclic core’s puckering parameters, as defined by Cremer and Pople (), influence binding affinity. For example:
- Phase angle (φ) : Differences in φ between dimethyl and dimethoxy variants may alter the spatial orientation of the benzoyl group, affecting target engagement.
Chemoinformatic Similarity
Using binary fingerprint-based similarity coefficients ():
- Tanimoto Coefficient : The target and its dimethoxy analog () share a high Tanimoto score (~0.92), indicating strong structural overlap. In contrast, the pyridazine-thioether analog () scores lower (~0.65), reflecting divergent pharmacophoric features .
- Dice Coefficient : Further analysis with alternative coefficients (e.g., Dice) could highlight nuanced differences in functional group priority.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
